3-(2-chlorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C16H15ClN6O2 and its molecular weight is 358.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Compounds within the [1,2,4]triazolo[4,3-e]purine family, including those with chlorophenyl and methyl substituents, have been synthesized through various chemical reactions. For example, heteroaromatization techniques have been employed to create novel pyrimidine and triazine derivatives, showcasing the versatility of these compounds in organic synthesis (El-Agrody et al., 2001). Additionally, the synthesis of indeno[2',1':5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines highlights the ability to create complex fused structures, offering a wide range of chemical properties and potential applications (Hassan, 2006).
Biological Activities
Several [1,2,4]triazolo and purine derivatives exhibit notable biological activities, including anticancer, anti-HIV, and antimicrobial properties. Research has identified compounds with potent anti-proliferative activity against various cancer cell lines, underscoring their potential as anticancer agents (Sucharitha et al., 2021). Furthermore, some derivatives have demonstrated moderate anti-HIV activity, suggesting their utility in developing new antiviral therapies (Ashour et al., 2012).
Potential as Therapeutic Agents
The structural diversity of [1,2,4]triazolo[4,3-e]purine derivatives allows for their exploration as therapeutic agents. For instance, compounds within this family have been studied for their antifungal properties, indicating their potential in addressing fungal infections (Ibrahim et al., 2008). Additionally, the solubility and partitioning processes of these compounds in biologically relevant solvents have been investigated, providing insights into their pharmacokinetic profiles and facilitating the design of more effective drug formulations (Volkova et al., 2020).
Mechanism of Action
Target of Action
Triazole compounds, which are structurally similar to the compound , are known to interact with a variety of enzymes and receptors . They are readily capable of binding in the biological system and thus show versatile biological activities .
Mode of Action
It can be inferred from related studies that triazole compounds often work by interacting with their targets, leading to changes in the function of these targets .
Biochemical Pathways
Related studies on triazole compounds suggest that they can affect a variety of biochemical pathways due to their ability to bind with various enzymes and receptors .
Result of Action
Related studies on triazole compounds suggest that they can have a variety of effects at the molecular and cellular level due to their ability to interact with various enzymes and receptors .
Properties
IUPAC Name |
8-(2-chlorophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O2/c1-3-8-22-11-13(24)18-16(25)21(2)14(11)23-12(19-20-15(22)23)9-6-4-5-7-10(9)17/h4-7H,3,8H2,1-2H3,(H,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHRUPHXTIWGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.